Primeverin
Overview
Description
Primeverin is a compound of interest in the study of plant biochemistry, particularly within the context of tea leaves and their aromatic properties. In a study focused on oolong tea leaves from the Camellia sinensis var. sinensis cv. Shuixian, an enzyme called β-Primeverosidase was found to be involved in the formation of the alcoholic aroma of the tea. This enzyme hydrolyzes β-primeveroside into primeverose and an aglycon without further hydrolysis, which is a key step in the release of aroma compounds during tea processing . Additionally, a method for the determination of primeverin in Primula maximowiczii Regel was established using high-performance liquid chromatography (HPLC), indicating the presence and importance of primeverin in other plant species as well .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of primeverin, they do provide insights into the synthesis of related compounds and the use of primers in various biochemical processes. For instance, the synthesis of oligonucleotides with an aliphatic amino group at the 5' terminus has been developed, which allows for the attachment of various chemical species to the oligonucleotide, including fluorescent derivatives for DNA sequence analysis . This demonstrates the broader context of synthetic chemistry in the development of tools for biochemical analysis.
Molecular Structure Analysis
The molecular structure of primeverin is not explicitly detailed in the provided papers. However, the structural analysis of RNA using chemical and enzymatic probing monitored by primer extension is discussed, which is a technique that could potentially be applied to the study of primeverin's structure if it were part of an RNA molecule or if similar analytical techniques were adapted for its study .
Chemical Reactions Analysis
The enzymatic reaction involving β-Primeverosidase and its role in hydrolyzing β-primeveroside to release primeverose and an aglycon is a key chemical reaction related to primeverin. This reaction is crucial for the formation of the alcoholic aroma in oolong tea, and the enzyme's characteristics such as molecular mass, isoelectric point (pI), optimum temperature, and pH stability were thoroughly analyzed .
Physical and Chemical Properties Analysis
The physical and chemical properties of primeverin can be inferred from the method developed for its determination in Primula maximowiczii Regel. The HPLC method utilized a Diamonsil C18 column with methanol and phosphoric acid as the mobile phase, and a detection wavelength of 254 nm. The calibration curve for primeverin was linear in the range of 10-200 ng, and the method showed high accuracy and precision with an average recovery of 98.8% and a relative standard deviation (RSD) of 0.37% . This suggests that primeverin has specific absorbance properties that allow for its detection and quantification using HPLC.
Scientific Research Applications
Sustainable Plant Production
Primeverin is used in the cultivation of Primula veris subsp. veris L. , a perennial herbaceous and medicinal plant species . The roots and flowers of this plant are a source of valuable pharmaceutical raw materials, used to produce expectorant and diuretic drugs due to their high content of triterpene saponins and phenolic glycosides .
Application Summary
In this application, an in vitro adventitious root production protocol was developed as an alternative way of production, focused on four species-specific secondary metabolites . This method is considered more sustainable as it avoids the destructive process of harvesting the plant’s underground roots .
Method of Application
Root explants were cultured in Murashing & Skoog liquid medium supplemented with 5.4 μM α-naphthaleneacetic acid, 0.5 μM kinetin, L-proline 100 mg/L, and 30 g/L sucrose, in the dark and under agitation . The effect of temperature (10, 15, and 22 °C) on biomass production was investigated .
Results or Outcomes
The content of two flavonoid compounds (primeverin and primulaverin), and two main triterpene saponins (primulic acid I and II) were determined after 60 days of culture and compared with 1.5-year-old soil-grown plants . The accumulated content (mg/g DW) of bioactive compounds of in vitro adventitious roots cultured under 22 °C was significantly higher than the other two temperatures of the study .
properties
IUPAC Name |
methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O13/c1-28-8-3-4-9(18(27)29-2)11(5-8)32-20-17(26)15(24)14(23)12(33-20)7-31-19-16(25)13(22)10(21)6-30-19/h3-5,10,12-17,19-26H,6-7H2,1-2H3/t10-,12-,13+,14-,15+,16-,17-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRVGBRAMLSZDQ-HSMQXHTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165506 | |
Record name | Primeverin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Primeverin | |
CAS RN |
154-60-9 | |
Record name | Primeverin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Primeverin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.